molecular formula C20H14ClF3N6OS B2756409 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896678-32-3

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2756409
CAS No.: 896678-32-3
M. Wt: 478.88
InChI Key: YMQKIQUWFANRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a part of a class of compounds that are known to be agonists of the cannabinoid receptor 2 . These compounds have been studied for their potential in various therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety . This core is substituted with a 4-chlorobenzyl group, a thioacetamide group, and a 2-(trifluoromethyl)phenyl group .

Scientific Research Applications

Antiasthma Agents

Compounds like 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been studied for their potential as antiasthma agents. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors, which could be beneficial in treating asthma (Medwid et al., 1990).

Insecticidal Applications

The synthesis and insecticidal properties of heterocycles incorporating triazole and pyrimidine moieties have been explored. Such compounds have been tested for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest control (Fadda et al., 2017).

Amplification of Phleomycin

Triazolo[4,3-a]pyridines and triazolo[4,3-a]pyrimidines, similar to the compound , have been studied for their role as amplifiers of phleomycin, an antibiotic. This research indicates potential applications in enhancing the efficacy of certain antibiotics (Brown et al., 1978).

Radioligand Imaging

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide class have been identified as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET), indicating their utility in medical imaging and diagnostics (Dollé et al., 2008).

Selective Serotonin Receptor Antagonists

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are structurally related to the compound , have shown high affinity in 5-HT6 receptor binding assays. This suggests potential applications in the development of treatments targeting serotonin receptors, which can be relevant in neurological and psychiatric conditions (Ivachtchenko et al., 2010).

Antitumor and Antimicrobial Activities

The synthesis of enaminones and their derivatives, including pyrazoles and triazolopyrimidines, has shown promising results in antitumor and antimicrobial testing. This area of research could lead to new therapeutic options for various types of cancers and infectious diseases (Riyadh, 2011).

Antitumor Activity in Pyridopyrimidines

Studies on pyridopyrimidines and pyridotriazolopyrimidines have revealed their effectiveness in inducing apoptosis and causing G1 cell-cycle arrest in cancer cells. This research suggests a potential role for such compounds in cancer treatment (Fares et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given the promising results seen with related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Further studies could also aim to elucidate its exact mechanism of action and optimize its synthesis process.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N6OS/c21-13-7-5-12(6-8-13)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKIQUWFANRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.